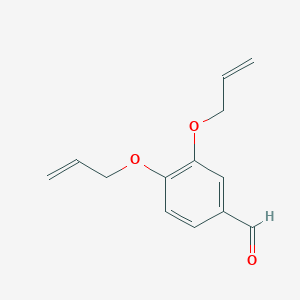
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid with a formylating agent such as formic acid or formic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 6-chloro-5-carboxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 6-chloro-5-hydroxymethyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The chlorine atom can influence the compound’s reactivity and binding affinity to target molecules. The overall biological activity of the compound is determined by its ability to interact with specific enzymes, receptors, or other biomolecules.
類似化合物との比較
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
5,6-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure but with two chlorine atoms and a ketone group.
6-chloro-5-hydroxymethyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a formyl group.
6-chloro-5-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a methyl group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
68266-63-7 |
|---|---|
分子式 |
C11H9ClO3 |
分子量 |
224.64 g/mol |
IUPAC名 |
6-chloro-5-formyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-10-4-9-6(3-7(10)5-13)1-2-8(9)11(14)15/h3-5,8H,1-2H2,(H,14,15) |
InChIキー |
UDKRSZGFLGRTTR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


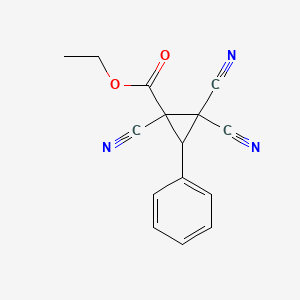
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
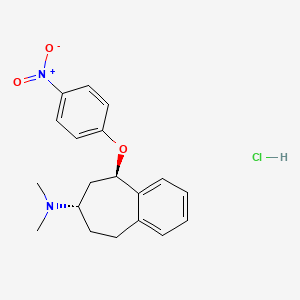

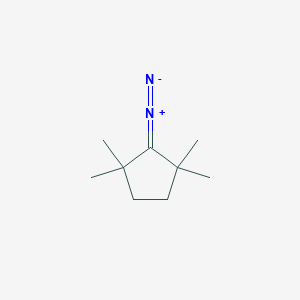
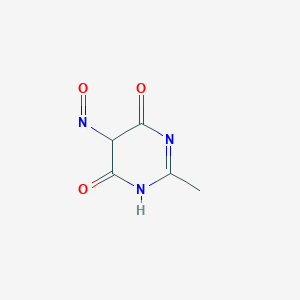
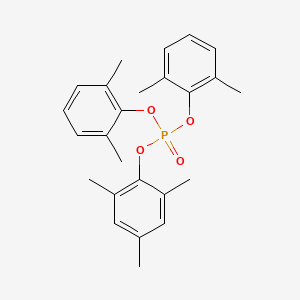
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
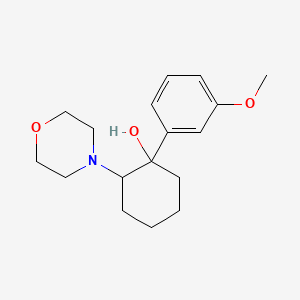


![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
